molecular formula C19H22ClN3O3S2 B2506046 N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-33-8

N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2506046
CAS No.: 851410-33-8
M. Wt: 439.97
InChI Key: LJMXQRWXBVSIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, playing a fundamental role in the development, differentiation, and signaling of B-cells [https://www.ncbi.nlm.nih.gov/books/NBK560866/]. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this compound irreversibly inhibits its enzymatic activity, thereby suppressing downstream survival and proliferation signals in malignant B-cells [https://www.nature.com/articles/s41375-021-01422-y]. This mechanism of action makes it a valuable research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders like rheumatoid arthritis where B-cells are implicated [https://ashpublications.org/blood/article/126/15/1730/34304/Targeting-BTK-with-Ibrutinib-in-Relapsed]. Researchers utilize this compound in vitro and in vivo to elucidate BTK-dependent signaling networks, study mechanisms of drug resistance, and evaluate potential combination therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S2/c1-11-4-5-13(9-14(11)20)21-16(24)10-27-19-22-15-8-12(2)28-17(15)18(25)23(19)6-7-26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXQRWXBVSIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and a thioacetamide functional group. The presence of these functional groups is likely to influence its biological activity.

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced cancer cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds targeting CDK9 have been shown to induce apoptosis in prostate cancer cells .
  • Research Findings : Recent studies indicate that compounds with similar structures can effectively target the P-TEFb complex, leading to decreased expression of oncogenes and improved therapeutic outcomes in cancer models .

Antimicrobial Activity

  • Inhibition of Pathogens : The thieno[3,2-d]pyrimidine structure is known for its antimicrobial properties. Studies have suggested that derivatives containing this moiety exhibit activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
  • Mechanism : The proposed mechanism involves disruption of bacterial protein synthesis or interference with metabolic pathways essential for bacterial survival .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenMechanism of ActionReference
AnticancerCDK9Inhibition of transcription
AntimicrobialStaphylococcus aureusDisruption of protein synthesis
AntimicrobialKlebsiella pneumoniaeInterference with metabolic pathways

Research Findings and Implications

The exploration of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Its ability to target CDK9 suggests promising applications in cancer treatment strategies, particularly for tumors resistant to conventional therapies.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight
Target Compound Thieno[3,2-d]pyrimidinone 2-Methoxyethyl 3-Chloro-4-methylphenyl ~504.0 (calculated)
G1-4 Thieno[3,2-d]pyrimidinone 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64
Compound 2e Pyrrolo[3,4-c]pyridine 4-Chlorophenyl 4-Chlorophenyl ~472.3 (calculated)
687563-28-6 Thieno[3,2-d]pyrimidinone 4-Chlorophenyl 2-(Trifluoromethyl)phenyl ~513.9 (calculated)
STOCK1S-83775 Pyrimidinone Phenyl 3-Chloro-2-methylphenyl ~373.8 (calculated)

Key Observations :

R1 Substituent :

  • The target compound’s 2-methoxyethyl group (polar, flexible) contrasts with G1-4’s bulky 3,5-dimethoxybenzyl (lipophilic, aromatic) and 687563-28-6’s 4-chlorophenyl (halogenated, planar) .
  • Methoxyethyl groups may improve aqueous solubility compared to purely aromatic substituents.

R2 Substituent :

  • The 3-chloro-4-methylphenyl group in the target compound balances halogen-mediated binding (Cl) and steric hindrance (CH₃) .
  • Compounds like G1-4 and 687563-28-6 feature electron-withdrawing groups (CF₃, Cl) that enhance target affinity but may reduce metabolic stability .

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogues like G1-4 (colorless solid) and Compound 2e (>300°C) suggest high thermal stability due to rigid cores .
  • Spectroscopic Data :
    • IR and NMR data for analogues (e.g., 1,730 cm⁻¹ for C=O in ) align with expected functional groups in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.